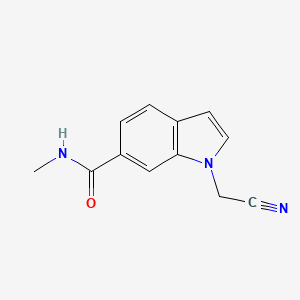
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced using cyanomethylation reactions. This often involves the reaction of the indole derivative with cyanomethyl halides in the presence of a base.
N-Methylation: The N-methylation of the indole nitrogen can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the indole derivative with appropriate carboxylic acid derivatives or through direct amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the cyanomethyl group, such as primary amines.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-(cyanomethyl)-1H-indole-6-carboxamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N-methyl-1H-indole-6-carboxamide: Lacks the cyanomethyl group, which may influence its chemical properties and applications.
1-(cyanomethyl)-N-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its reactivity and biological effects.
Uniqueness
1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is unique due to the presence of both the cyanomethyl and N-methyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(cyanomethyl)-N-methylindole-6-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-14-12(16)10-3-2-9-4-6-15(7-5-13)11(9)8-10/h2-4,6,8H,7H2,1H3,(H,14,16) |
InChI 键 |
PNKOLVQQDUHBII-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC2=C(C=C1)C=CN2CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



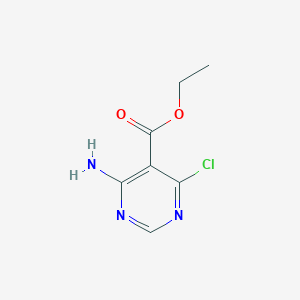
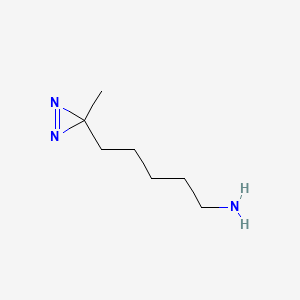
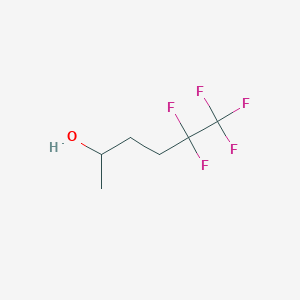
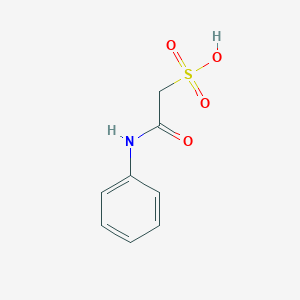

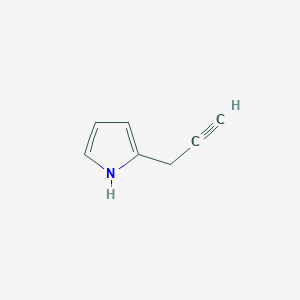
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
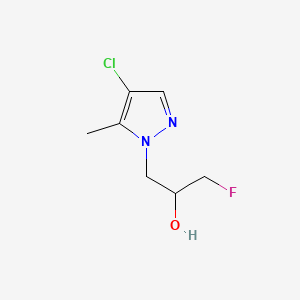


![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
